Amyloid beta-protein (17-42)

Overview

Description

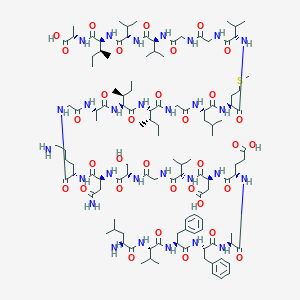

Amyloid beta-protein (17-42) is a peptide fragment derived from the amyloid precursor protein. It is a significant component of amyloid plaques found in the brains of individuals with Alzheimer’s disease. This peptide is known for its role in the aggregation process that leads to the formation of amyloid fibrils, which are associated with neurodegenerative conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of amyloid beta-protein (17-42) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Amino acids are coupled to the resin using activating reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or N,N’-diisopropylcarbodiimide (DIC).

Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of amyloid beta-protein (17-42) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions: Amyloid beta-protein (17-42) undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues.

Reduction: Reducing agents like dithiothreitol (DTT) can break disulfide bonds.

Aggregation: The peptide can aggregate into oligomers and fibrils under physiological conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or atmospheric oxygen.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

Aggregation: Physiological pH and temperature, often in the presence of metal ions like zinc or copper.

Major Products:

Oxidation: Formation of disulfide-linked dimers.

Reduction: Monomeric peptide.

Aggregation: Oligomers, protofibrils, and mature fibrils.

Scientific Research Applications

Amyloid beta-protein (17-42) is extensively studied in various scientific fields:

Chemistry: Used to study peptide synthesis, aggregation kinetics, and interaction with metal ions.

Biology: Investigated for its role in cellular toxicity, membrane interactions, and protein-protein interactions.

Medicine: Central to Alzheimer’s disease research, used in developing diagnostic tools and therapeutic agents.

Industry: Employed in the development of assays for drug screening and biomarker discovery.

Mechanism of Action

Amyloid beta-protein (17-42) exerts its effects primarily through aggregation into oligomers and fibrils. These aggregates disrupt cellular homeostasis by:

Membrane Disruption: Interacting with cell membranes, leading to ion channel formation and calcium dysregulation.

Oxidative Stress: Inducing the production of reactive oxygen species (ROS).

Inflammation: Activating microglia and astrocytes, leading to chronic inflammation.

Synaptic Dysfunction: Impairing synaptic plasticity and neurotransmitter release.

Comparison with Similar Compounds

Amyloid beta-protein (1-40): Less prone to aggregation compared to amyloid beta-protein (17-42).

Amyloid beta-protein (1-42): Similar aggregation properties but includes additional residues that influence its behavior.

Amyloid beta-protein (17-42) stands out due to its specific sequence and aggregation characteristics, making it a critical target for Alzheimer’s disease research and therapeutic development.

Properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxyethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H194N28O33S/c1-25-65(18)96(113(173)127-55-86(152)131-77(47-59(6)7)106(166)135-76(43-45-181-24)104(164)142-91(60(8)9)111(171)125-52-84(150)123-53-88(154)140-93(62(12)13)115(175)144-95(64(16)17)116(176)147-97(66(19)26-2)117(177)130-70(23)119(179)180)146-118(178)98(67(20)27-3)145-100(160)68(21)128-85(151)54-124-102(162)74(40-34-35-44-120)134-108(168)80(50-83(122)149)137-110(170)82(57-148)132-87(153)56-126-112(172)92(61(10)11)143-109(169)81(51-90(157)158)138-103(163)75(41-42-89(155)156)133-99(159)69(22)129-105(165)78(48-71-36-30-28-31-37-71)136-107(167)79(49-72-38-32-29-33-39-72)139-114(174)94(63(14)15)141-101(161)73(121)46-58(4)5/h28-33,36-39,58-70,73-82,91-98,148H,25-27,34-35,40-57,120-121H2,1-24H3,(H2,122,149)(H,123,150)(H,124,162)(H,125,171)(H,126,172)(H,127,173)(H,128,151)(H,129,165)(H,130,177)(H,131,152)(H,132,153)(H,133,159)(H,134,168)(H,135,166)(H,136,167)(H,137,170)(H,138,163)(H,139,174)(H,140,154)(H,141,161)(H,142,164)(H,143,169)(H,144,175)(H,145,160)(H,146,178)(H,147,176)(H,155,156)(H,157,158)(H,179,180)/t65-,66-,67-,68-,69-,70-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,91-,92-,93-,94-,95-,96-,97-,98-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFDWFCPZVWUDC-FWKDGKLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C119H194N28O33S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165846 | |

| Record name | Amyloid beta-protein (17-42) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2577.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155178-13-5 | |

| Record name | Amyloid beta-protein (17-42) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155178135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyloid beta-protein (17-42) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

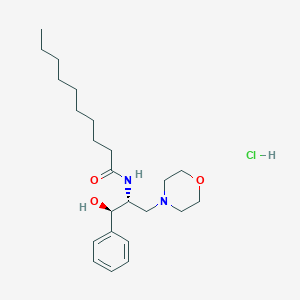

![2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B125502.png)

![2,3-Dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B125513.png)